(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione
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Overview
Description
The compound “(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione” is a complex organic molecule characterized by its hexacyclic structure. This compound features multiple chiral centers, an amino group, and a unique arrangement of oxygen and nitrogen atoms within its rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex hexacyclic compounds typically involves multiple steps, including cyclization reactions, functional group transformations, and stereoselective synthesis. The preparation of this compound may involve:
Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the amino group and other functional groups through selective reactions.
Stereoselective Synthesis: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes, including:
Batch Processes: Sequential addition of reagents and purification steps.
Flow Chemistry: Continuous flow reactors for efficient and scalable synthesis.
Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for complex molecule synthesis.
Biology
The compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a potential lead compound for drug discovery.
Medicine
Due to its potential biological activities, the compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry
The compound’s unique properties may find applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione: A similar compound with slight variations in functional groups or stereochemistry.
Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1 |
InChI Key |
CSQMGFDYNRLDNO-BIXGUHKGSA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C6=C4CCOC6=O)N)C |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
Origin of Product |
United States |
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